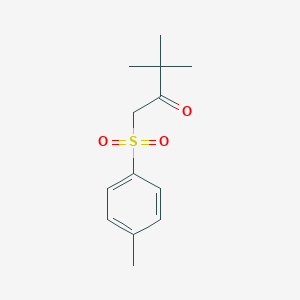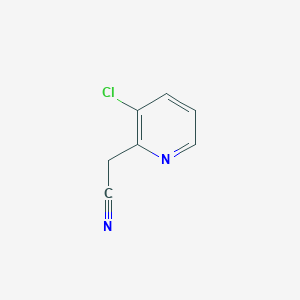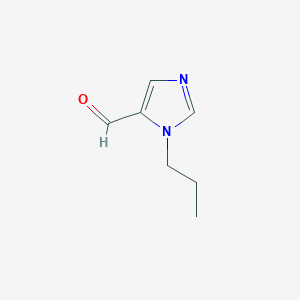![molecular formula C15H17N B171103 N,N-dimethyl-[1,1'-Biphenyl]-4-methanamine CAS No. 127292-60-8](/img/structure/B171103.png)
N,N-dimethyl-[1,1'-Biphenyl]-4-methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-[1,1'-Biphenyl]-4-methanamine: is an organic compound with the molecular formula C15H17N It consists of a biphenyl group attached to a dimethylamine group via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing biphenyl-4-ylmethyl-dimethyl-amine involves the reductive amination of biphenyl-4-carboxaldehyde with dimethylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of biphenyl-4-methyl chloride with dimethylamine. This reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the substitution.
Industrial Production Methods: Industrial production of biphenyl-4-ylmethyl-dimethyl-amine often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of robust catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,N-dimethyl-[1,1'-Biphenyl]-4-methanamine can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced to form secondary amines or other reduced products. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles. This is often facilitated by the presence of a leaving group on the biphenyl moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Organic solvents like dichloromethane, bases like triethylamine.
Major Products:
Oxidation: N-oxides, other oxidized derivatives.
Reduction: Secondary amines, reduced biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N,N-dimethyl-[1,1'-Biphenyl]-4-methanamine is used as a building block in organic synthesis, particularly in the preparation of more complex molecules
Biology: In biological research, biphenyl-4-ylmethyl-dimethyl-amine is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents. Its structural features allow for the design of molecules with specific biological activities.
Industry: In the industrial sector, biphenyl-4-ylmethyl-dimethyl-amine is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of biphenyl-4-ylmethyl-dimethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group provides a rigid scaffold that can bind to hydrophobic pockets, while the dimethylamine group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Biphenyl-4-ylmethyl-amine: Similar structure but lacks the dimethyl groups, leading to different reactivity and binding properties.
Biphenyl-4-ylmethyl-ethyl-amine: Contains an ethyl group instead of dimethyl, affecting its steric and electronic properties.
Biphenyl-4-ylmethyl-diethyl-amine: Similar to biphenyl-4-ylmethyl-dimethyl-amine but with larger ethyl groups, influencing its solubility and reactivity.
Uniqueness: N,N-dimethyl-[1,1'-Biphenyl]-4-methanamine is unique due to the presence of the dimethylamine group, which provides specific steric and electronic characteristics
Propiedades
Número CAS |
127292-60-8 |
|---|---|
Fórmula molecular |
C15H17N |
Peso molecular |
211.3 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-(4-phenylphenyl)methanamine |
InChI |
InChI=1S/C15H17N/c1-16(2)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
Clave InChI |
PDWSLOFONLBZMC-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=C(C=C1)C2=CC=CC=C2 |
SMILES canónico |
CN(C)CC1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















